molecular formula C14H15NO B8213014 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine

4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine

Cat. No.: B8213014
M. Wt: 213.27 g/mol
InChI Key: LNGRGUSMRXIIMV-UHFFFAOYSA-N
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Description

4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Skin Whitening and UV Protection : A study found that (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a derivative, inhibits melanin production and may act as a skin whitening agent by blocking UV-B rays and protecting against auto-oxidation (Choi et al., 2002).

  • Monoamine Oxidase Inhibition : (+/-)-4-methoxy-beta-hydroxyphenethylamines, related compounds, show partial prevention of reserpine-induced hypothermia in mice and inhibit monoamine oxidase, which is significant for psychiatric and neurological research (Ferguson & Keller, 1975).

  • Drug Screening : The unique mass spectral characteristics of isomers related to 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine, like 2-methoxy-4-methyl-phenethylamine, assist in drug screening and identification (Awad et al., 2008).

  • Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, chemically similar, are potent photoreagents for protein crosslinking, beneficial in biomedical research (Jelenc et al., 1978).

  • Neurotransmitter Production : Metabolization of catechol amines, closely related to this compound, has implications in pharmacological action and neurotransmitter production (Friedhoff & Goldstein, 1962).

  • Pharmaceutical Agent Development : N-alkylated biphenyl-4 and 4-cyclohexyl phenyl-substituted amines, similar in structure, show promise as pharmaceutical agents due to their pharmacological activities (Goldschmidt & Modderman, 2010).

  • Crystal Structure Analysis : The crystal structure of a related compound, 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester, shows complex hydrogen bonding and has implications in chemical analysis (Ming & South, 2004).

Properties

IUPAC Name

5-methoxy-2-(3-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-11(8-10)13-7-6-12(16-2)9-14(13)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGRGUSMRXIIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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